3-(4-Chlorophenyl)-3-hydroxypropanoic acid
Description
Overview of Hydroxypropanoic Acid Scaffold Significance
The hydroxypropanoic acid scaffold is a key structural motif in a multitude of compounds that are of interest in the field of medicinal chemistry. This framework, characterized by a three-carbon chain bearing both a hydroxyl and a carboxylic acid functional group, is a versatile building block in the synthesis of more complex molecules. Its presence is noted in various natural products and synthetic compounds that exhibit a wide range of biological activities. The functional groups of the hydroxypropanoic acid moiety can engage in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors, making it a valuable component in the design of new therapeutic agents. Research has demonstrated the utility of this scaffold in the development of compounds with potential applications in treating a variety of conditions.
Contextualizing Halogenated Phenyl-Substituted Propanoic Acids in Drug Discovery
The incorporation of a halogenated phenyl group into a propanoic acid structure is a common strategy in drug discovery. Halogen atoms, such as chlorine, can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net The presence of a chloro-substituent on the phenyl ring can enhance a compound's ability to cross biological membranes and can also lead to more favorable interactions within the binding pocket of a receptor. researchgate.net The phenyl ring itself provides a rigid scaffold that can be further functionalized to optimize pharmacological activity. Consequently, halogenated phenyl-substituted propanoic acids have been investigated for a variety of therapeutic applications, and this structural motif is found in a number of established and investigational drugs. researchgate.net The strategic placement of halogen atoms can be a critical factor in modulating the efficacy and pharmacokinetic profile of a drug candidate. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRQHJBZRHOVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25209-46-5 | |
| Record name | 3-(4-Chlorophenyl)-3-hydroxypropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025209465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-chlorophenyl)-3-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J97448L6PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Physicochemical Properties of 3 4 Chlorophenyl 3 Hydroxypropanoic Acid
3-(4-Chlorophenyl)-3-hydroxypropanoic acid is a white solid organic compound. nih.gov It is characterized by the presence of a p-chlorophenyl group and a hydroxyl group on the third carbon of a propanoic acid backbone.
Table 1:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClO₃ | PubChem nih.gov |
| Molecular Weight | 200.62 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 25209-46-5 | PubChem nih.gov |
| SMILES | C1=CC(=CC=C1C(CC(=O)O)O)Cl | PubChem nih.gov |
| InChIKey | NRRQHJBZRHOVAO-UHFFFAOYSA-N | PubChem nih.gov |
Synthesis and Derivatization
While specific, detailed synthetic procedures for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid are not extensively documented in readily available literature, its synthesis can be inferred from general organic chemistry principles and methods used for structurally similar compounds. A plausible synthetic route could involve the reaction of 4-chlorobenzaldehyde (B46862) with a suitable three-carbon nucleophile, followed by hydrolysis.
Research has been conducted on the synthesis of derivatives of this compound. For instance, a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have been synthesized and investigated for their potential as histone deacetylase (HDAC) inhibitors. rsc.org These syntheses often start from the corresponding ester of this compound and involve modifications at the carboxylic acid or hydroxyl group. rsc.org
Role in Medicinal Chemistry and Pharmacology
Identification as a Metabolite of Pitolisant
A significant aspect of the medicinal chemistry relevance of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid is its identification as a metabolite of the drug Pitolisant. ncats.io Pitolisant is a histamine (B1213489) H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy. drugbank.com Following administration, Pitolisant undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. drugs.comnih.gov This metabolic process leads to the formation of several metabolites, including this compound, which is also known by the identifier BP1.10749. nih.govncats.io
Research Findings and Applications
Given that 3-(4-Chlorophenyl)-3-hydroxypropanoic acid is primarily recognized as an inactive metabolite, direct research into its therapeutic applications is limited. However, the broader class of substituted propanoic acids continues to be an active area of investigation. For example, studies on other 3-hydroxypropanoic acid derivatives have explored their potential as anticancer and antioxidant agents. mdpi.com
Table 2: Research Context of Structurally Related Compounds
| Compound Class | Investigated Activity | Research Focus |
|---|---|---|
| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives | Histone Deacetylase (HDAC) Inhibition | Anticancer therapy rsc.org |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer and Antioxidant | Development of new therapeutic scaffolds mdpi.com |
Conclusion
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Applications for Proton Environments
Proton (¹H) NMR spectroscopy identifies the distinct chemical environments of hydrogen atoms within a molecule. For 3-(4-Chlorophenyl)-3-hydroxypropanoic acid, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the aromatic protons on the chlorophenyl ring, the methine proton (CH) at the C3 position, and the methylene (B1212753) protons (CH₂) at the C2 position. The chemical shift, integration, and multiplicity (splitting pattern) of these signals are used to assign them to specific protons.
Aromatic Protons: The protons on the 4-chlorophenyl group typically appear as two distinct doublets in the aromatic region of the spectrum, a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring.
Methine Proton (-CHOH): The proton attached to the carbon bearing the hydroxyl group (C3) would appear as a multiplet, typically a double doublet, due to coupling with the adjacent methylene protons.
Methylene Protons (-CH₂COOH): The two protons on the carbon adjacent to the carboxylic acid group (C2) are diastereotopic and would likely present as two separate multiplets, each coupling with the C3 methine proton.
While specific, experimentally-derived spectral data for this compound is not widely available in public scientific literature, the theoretical assignments provide a framework for its identification.
¹³C NMR Applications for Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
Carboxylic Acid Carbon (C1): This carbon is the most deshielded and would appear at the lowest field (highest ppm value), typically in the range of 170-180 ppm.
Aromatic Carbons: The six carbons of the 4-chlorophenyl ring would produce four distinct signals: one for the carbon bearing the chlorine atom, one for the carbon attached to the propanoic acid chain, and two for the remaining four symmetric carbons.
Methine Carbon (C3): The carbon atom bonded to the hydroxyl group would resonate in the typical range for alcohol-bearing carbons.
Methylene Carbon (C2): The carbon atom adjacent to the carboxyl group would appear at a characteristic chemical shift.
Detailed experimental data from published research is required for a definitive assignment and to create a precise data table.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₉ClO₃. nih.gov HRMS analysis provides experimental confirmation of this composition.
The monoisotopic mass of a compound is calculated using the mass of the most abundant isotope of each element. This calculated value is then compared to the experimentally measured mass. The close agreement between these values confirms the elemental composition. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClO₃ | nih.gov |
| Calculated Monoisotopic Mass | 200.0240218 Da | nih.gov |
| Experimental Mass | Data not publicly available | - |
Single Crystal X-ray Diffraction Studies for Absolute Stereochemistry and Molecular Conformation
Currently, there are no publicly available reports of a single-crystal X-ray diffraction study for this compound in the primary scientific literature or crystallographic databases. Such a study would provide invaluable insight into its solid-state conformation and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing. The stereochemistry of this metabolite is currently listed as "UNKNOWN" in chemical databases. ncats.io
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of malic acid with substituted phenylenediamines under acidic reflux conditions. For example, describes a similar synthesis where malic acid reacts with o-phenylenediamine in 4M HCl to form benzimidazolyl-hydroxypropanoic acids. Yield optimization requires precise pH control (e.g., neutralization to pH 5 for precipitation) and purification via recrystallization from aqueous ethanol. Reaction temperature (e.g., reflux at 100–120°C) and stoichiometric ratios of reactants are critical for minimizing byproducts like 1,2-bis-(2-benzimidazolyl)ethanol .
Q. How can the structural and purity characterization of this compound be validated experimentally?
- Methodological Answer : Use a combination of techniques:
- FT-IR : Bands at ~1709 cm⁻¹ (unionized carboxyl) or 1550–1401 cm⁻¹ (ionized carboxyl) confirm zwitterionic properties, as seen in analogous hydroxypropanoic acids ( ).
- RP-HPLC : and highlight validated HPLC methods using C18 columns, mobile phases of acetonitrile/water (pH-adjusted with trifluoroacetic acid), and UV detection at 210–254 nm. Stability studies under intestinal pH (9.0) and 37°C for 24 hours confirm no degradation impurities .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) to verify purity .
Q. What are the key stability considerations for this compound under storage and experimental conditions?
- Methodological Answer : The compound is prone to dehydration at elevated temperatures (e.g., 177°C), forming unsaturated derivatives, as observed in benzimidazolyl analogs ( ). Store at –20°C in airtight containers with desiccants to prevent hygroscopic degradation. Avoid prolonged exposure to light, as aryl chlorides may undergo photolytic cleavage .
Advanced Research Questions
Q. How can conflicting data on the zwitterionic behavior of this compound be resolved?
- Methodological Answer : Contradictions arise from substituent effects on ionization. For example, shows that electron-withdrawing groups (e.g., Cl) on the phenyl ring stabilize the zwitterion (carboxylate band at 1550 cm⁻¹), while methoxy groups promote unionized carboxyl groups (1709 cm⁻¹). Use pH-dependent NMR (e.g., titration from pH 2–12) to track protonation states of carboxyl and hydroxyl groups. Computational modeling (DFT) of charge distribution can further clarify structural influences .
Q. What mechanistic insights explain the oxidative degradation pathways of this compound?
- Methodological Answer : Oxidation with KMnO₄ in acidic conditions cleaves the β-hydroxy acid moiety, producing chlorophenyl carboxylic acids ( ). Kinetic studies using UV-Vis spectroscopy reveal rapid enol intermediate formation (λmax ~250 nm) followed by slower decarboxylation. LC-MS can identify transient intermediates, such as 1,3-keto esters (m/z ~220), which degrade further under strong oxidants .
Q. What challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
- Methodological Answer : Impurities like 4-chlorophenylpropanoic acid (similar polarity) require advanced chromatographic separation. recommends using a gradient elution (10–90% acetonitrile in 20 minutes) with a high-resolution C18 column (3.5 µm particles). For halogenated byproducts, employ charged aerosol detection (CAD) or mass spectrometry to enhance sensitivity. Spike recovery experiments (90–110%) validate method accuracy .
Q. How does the chlorophenyl substituent influence the biological activity of 3-hydroxypropanoic acid derivatives?
- Methodological Answer : The 4-chlorophenyl group enhances lipophilicity (logP ~2.5), improving membrane permeability compared to non-halogenated analogs. notes that similar metabolites (e.g., 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid) interact with gut microbiota, suggesting potential bioactivity studies via microbial co-culture assays. SAR studies can compare IC₅₀ values against hydroxylase enzymes to quantify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
